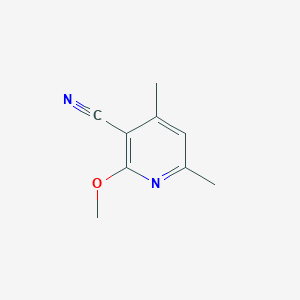

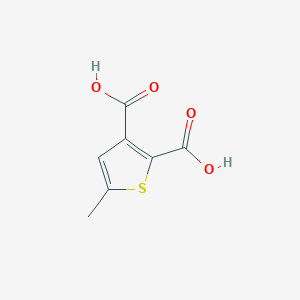

![molecular formula C11H9N3OS B348535 [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile CAS No. 330827-69-5](/img/structure/B348535.png)

[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a type of quinazolinone, which is a class of fused heterocyclic compounds . Quinazolinones have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents .

Synthesis Analysis

A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Chemical Reactions Analysis

Quinazolinones are synthesized using various approaches. The most common approach is the Niementowski reaction of anthranilic acid derivatives and amides . Today, many different modifications to the initial reaction path have been employed, using formic acid or different amines instead of amides .科学的研究の応用

Therapeutic Applications

Quinazoline derivatives have been extensively studied for their therapeutic potential. They exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects. For instance, tetrahydroisoquinolines, closely related to quinazolines, have been identified as privileged scaffolds in drug discovery, showing promising results in cancer therapy and CNS disorders (Singh & Shah, 2017). Moreover, certain 4-oxo-dihydroquinolines have demonstrated significant anti-HSV activity, indicating their potential in developing new antiviral drugs (Zhang Yi-zh, 2006).

Biochemical Research

In the realm of biochemical research, quinazoline derivatives are utilized as tools for understanding cellular mechanisms and pathways. They serve as inhibitors or modulators of various enzymes and receptors, providing insights into the molecular basis of diseases and guiding the development of targeted therapies. For example, oxazoline-containing ligands, which share structural motifs with quinazolines, have been successfully applied in asymmetric catalysis, demonstrating the versatility of nitrogen-containing heterocycles in synthetic chemistry (Hargaden & Guiry, 2009).

Environmental and Analytical Applications

Additionally, some quinazoline derivatives have been explored for their role in environmental science, particularly in the degradation of organic pollutants. Their ability to act as redox mediators in enzymatic degradation processes highlights their potential in environmental remediation and pollution control strategies (Husain & Husain, 2007).

将来の方向性

Quinazolinones have a high potential for pharmaceutical and medicinal uses, inspiring researchers to synthesize different quinazolinone analogues to enhance their biological activity . Future research could focus on synthesizing new derivatives of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile and studying their biological activities.

特性

IUPAC Name |

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-14-10(15)8-4-2-3-5-9(8)13-11(14)16-7-6-12/h2-5H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZOJRVRICGRJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327631 |

Source

|

| Record name | 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660473 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile | |

CAS RN |

330827-69-5 |

Source

|

| Record name | 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(propan-2-yloxy)propyl]quinazolin-4-amine](/img/structure/B348468.png)

![5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B348493.png)

![1-bromo-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B348498.png)

![N-[3-(2-thia-5-azabicyclo[2.2.1]hept-5-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B348501.png)

![4-[(4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B348510.png)

![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)

![6-Amino-3-ethyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B348520.png)